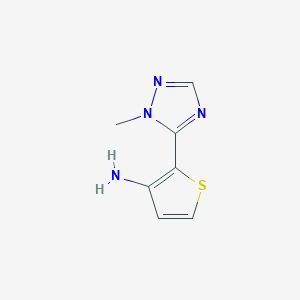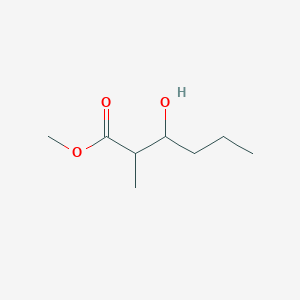
Potassium (2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to an azetidine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the field of medicinal chemistry. The presence of the trifluoroborate group makes it a valuable reagent for various coupling reactions, including the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Attachment of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Coupled products with new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical compounds due to its ability to introduce trifluoroborate groups into drug candidates.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide involves the following steps:
Activation: The compound is activated by a palladium catalyst, which facilitates the formation of a palladium-trifluoroborate complex.
Transmetalation: The trifluoroborate group is transferred from boron to palladium.
Coupling: The activated complex undergoes coupling with an appropriate electrophile to form the desired product.
相似化合物的比较
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (1-{[(tert-butoxy)carbonyl]amino}acetyl)azetidin-3-yl]trifluoroboranuide: Similar structure but different functional groups.
Potassium (1-{[(tert-butoxy)carbonyl]amino}methyl)trifluoroboranuide: Similar trifluoroborate group but different carbon chain length.
The uniqueness of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
属性
分子式 |
C10H18BF3KNO2 |
|---|---|
分子量 |
291.16 g/mol |
IUPAC 名称 |
potassium;trifluoro-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]ethyl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-8(7-15)4-5-11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
InChI 键 |
LFBFEECMHHYNMI-UHFFFAOYSA-N |
规范 SMILES |
[B-](CCC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
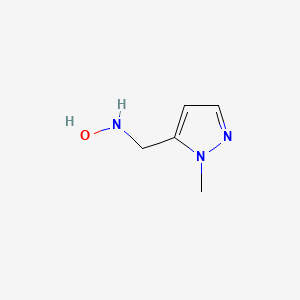
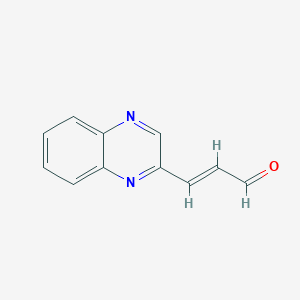
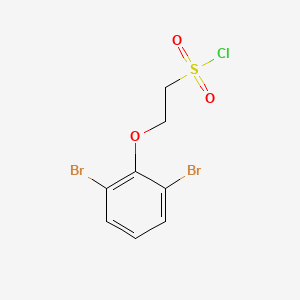
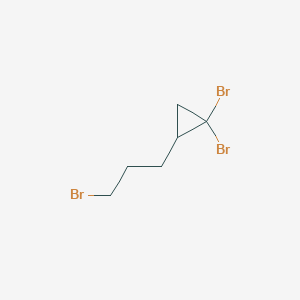
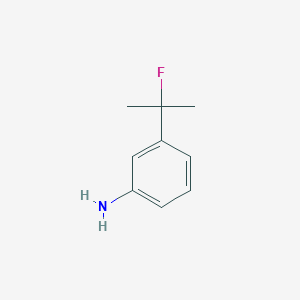

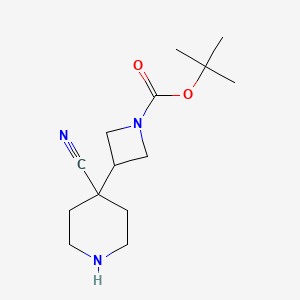
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)

